molecular formula C9H12BrNO2 B3225335 (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol CAS No. 1247740-36-8

(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol

Cat. No. B3225335
CAS RN: 1247740-36-8
M. Wt: 246.1 g/mol
InChI Key: BRKCFQIDHFIGJN-UHFFFAOYSA-N
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Description

“(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1247740-36-8 . It has a molecular weight of 246.1 and its IUPAC name is (5-bromo-2-isopropoxy-3-pyridinyl)methanol . It is in liquid form .


Molecular Structure Analysis

The InChI code for “(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol” is 1S/C9H12BrNO2/c1-6(2)13-9-7(5-12)3-8(10)4-11-9/h3-4,6,12H,5H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol” is a liquid at room temperature . It has a molecular weight of 246.1 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol, while not directly mentioned, shares structural similarities with compounds involved in various chemical syntheses and reactions. For example, the use of bromoalkoxy compounds in the synthesis of complex molecular structures demonstrates the versatility of bromo- and alkoxy- substituted compounds in organic chemistry. A study detailed the synthesis of furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequences from 4,5,6,7-tetrahydroindole, highlighting the role of bromo- and alkoxy- substituents in facilitating complex chemical transformations (Sobenina et al., 2011). Another research effort described the regio- and stereo-selective bromo(alkoxylation)s of α-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxymethylene) carbonyl compounds, showcasing the precision achievable in chemical synthesis through the use of bromo- and alkoxy- groups (Idris et al., 2000).

Materials Science and Polymer Chemistry

Compounds with bromo- and alkoxy- functional groups find applications in materials science and polymer chemistry, contributing to the development of new materials with desirable properties. For instance, ipso-arylative cross-coupling reactions have utilized bromoalkoxy substrates for the synthesis of poly(3-hexylthiophene), a material of interest in the field of conductive polymers (Shih et al., 2018).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, bromo- and alkoxy- functional groups are frequently employed in the synthesis of biologically active compounds. For example, research into the total synthesis of biologically active, naturally occurring dibromobenzene derivatives has demonstrated the utility of bromoalkoxy precursors in accessing complex natural products with potential therapeutic applications (Akbaba et al., 2010).

Catalysis and Reaction Mechanisms

In the realm of catalysis, bromoalkoxy compounds participate in diverse reaction mechanisms, enabling the synthesis of various chemical entities. Studies on the catalysed condensation of glycerol with aldehydes and ketones to produce cyclic acetals highlight the role of bromo- and alkoxy- groups in facilitating catalytic processes (Deutsch et al., 2007).

Safety and Hazards

The safety information available indicates that “(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol” is potentially hazardous. The GHS pictograms indicate a signal word of “Warning” and hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for further information .

properties

IUPAC Name

(5-bromo-2-propan-2-yloxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-6(2)13-9-7(5-12)3-8(10)4-11-9/h3-4,6,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKCFQIDHFIGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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